Tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate
Description
This compound features a piperazine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a benzofuran-derived moiety. The benzofuran ring is further functionalized with a 5-hydroxyl group and a furan-2-ylcarbonyl substituent at the 3-position.
Properties
Molecular Formula |
C23H26N2O6 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
tert-butyl 4-[[3-(furan-2-carbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(28)25-10-8-24(9-11-25)13-15-17(26)6-7-18-20(15)16(14-30-18)21(27)19-5-4-12-29-19/h4-7,12,14,26H,8-11,13H2,1-3H3 |
InChI Key |
ACFQTYKEPZAXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a Vilsmeier-Haack reaction, where a furan derivative is treated with a formylating agent such as DMF and POCl3.
Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzofuran derivative reacts with piperazine in the presence of a base.
Tert-butyl Protection: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and piperazine moieties are known to interact with various biological macromolecules, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The tert-butyl piperazine-1-carboxylate scaffold is common in medicinal chemistry. Key analogs include:
Isoxazole-Pyrimidine Derivatives (6d, 6e, 6f)
- Structure : These compounds (e.g., tert-butyl 4-(2-(((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate) feature isoxazole-thio-pyrimidine substituents.
- Physical Properties : Melting points range from 85–143°C, with yields of 52–60% in synthesis .
- Bioactivity : Act as histone deacetylase (HDAC) inhibitors in breast cancer cells .
Oxazolidinone Derivatives (1a, 1b)
- Structure : tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate.
- Stability : Degraded in simulated gastric fluid (SGF), limiting oral bioavailability .
Oxadiazole-Pyridyl Derivatives (42a, 43a, 44a)
- Structure : Piperazine-linked oxadiazole-pyridyl groups (e.g., tert-butyl 4-[3-chloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)-2-pyridyl]piperazine-1-carboxylate).
- Bioactivity: Inhibitors of the E.
Target Compound
- Unique Features: The 5-hydroxybenzofuran-furanoyl group distinguishes it from analogs.
Comparative Data Table
| Compound Name/ID | Key Substituents | Melting Point (°C) | Yield (%) | Stability in SGF | Bioactivity |
|---|---|---|---|---|---|
| Target Compound | 5-Hydroxybenzofuran-furanoyl | N/A | N/A | Likely moderate | Potential HDAC inhibition |
| 6d (Ev5,9) | Isoxazole-pyrimidine | 120–122 | 55 | Stable | HDAC inhibition |
| 1a (Ev2) | Oxazolidinone-fluorophenyl | N/A | N/A | Unstable (degrades) | Antimicrobial |
| 42a (Ev13) | Oxadiazole-pyridyl | N/A | N/A | Stable | Efflux pump inhibition |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperazine ring , which is known for its pharmacological versatility.
- A furan-2-ylcarbonyl moiety, contributing to its potential interactions with biological targets.
- A benzofuran segment, which is associated with various biological activities.
- Antioxidant Activity : Research indicates that compounds containing furan and benzofuran structures exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the benzofuran moiety is particularly noted for its antitumor potential.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways, which are critical in chronic inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Antitumor | Inhibits proliferation of cancer cells | |
| Anti-inflammatory | Decreases levels of pro-inflammatory cytokines |
Case Study 1: Antitumor Efficacy
In a study examining the antitumor effects of related compounds, derivatives similar to Tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a strong potential for therapeutic application in oncology.
Case Study 2: Anti-inflammatory Properties
Another research project focused on the anti-inflammatory properties of benzofuran derivatives. The study demonstrated that treatment with the compound led to a marked decrease in TNF-alpha and IL-6 levels in vitro, indicating its effectiveness in reducing inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
